Cas no 1260382-03-3 (6-amino-4-(trifluoromethyl)pyridine-3-carbonitrile)

6-amino-4-(trifluoromethyl)pyridine-3-carbonitrile 化学的及び物理的性質
名前と識別子
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- 6-amino-4-(trifluoromethyl)pyridine-3-carbonitrile
- 6-amino-4-(trifluoromethyl)nicotinonitrile
- 6-Amino-3-cyano-4-(trifluoromethyl)pyridine
- YVJZAZKQEXQQNY-UHFFFAOYSA-N
-
- インチ: 1S/C7H4F3N3/c8-7(9,10)5-1-6(12)13-3-4(5)2-11/h1,3H,(H2,12,13)
- InChIKey: YVJZAZKQEXQQNY-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(C#N)=CN=C(C=1)N)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 229
- トポロジー分子極性表面積: 62.7
6-amino-4-(trifluoromethyl)pyridine-3-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97124-100MG |
6-amino-4-(trifluoromethyl)pyridine-3-carbonitrile |
1260382-03-3 | 95% | 100MG |
¥ 858.00 | 2023-04-06 | |
Alichem | A029015187-1g |
6-Amino-4-(trifluoromethyl)nicotinonitrile |
1260382-03-3 | 95% | 1g |
$2923.95 | 2023-09-03 | |
TRC | A629848-2mg |
6-Amino-3-cyano-4-(trifluoromethyl)pyridine |
1260382-03-3 | 2mg |
$ 65.00 | 2022-06-07 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97124-1G |
6-amino-4-(trifluoromethyl)pyridine-3-carbonitrile |
1260382-03-3 | 95% | 1g |
¥ 3,432.00 | 2023-04-06 | |
TRC | A629848-1mg |
6-Amino-3-cyano-4-(trifluoromethyl)pyridine |
1260382-03-3 | 1mg |
$ 50.00 | 2022-06-07 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97124-500mg |
6-amino-4-(trifluoromethyl)pyridine-3-carbonitrile |
1260382-03-3 | 95% | 500mg |
¥2290.0 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1216234-250mg |
6-Amino-4-(trifluoromethyl)nicotinonitrile |
1260382-03-3 | 97% | 250mg |
¥1946.00 | 2024-08-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97124-1g |
6-amino-4-(trifluoromethyl)pyridine-3-carbonitrile |
1260382-03-3 | 95% | 1g |
¥3432.0 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1216234-10g |
6-Amino-4-(trifluoromethyl)nicotinonitrile |
1260382-03-3 | 97% | 10g |
¥28080.00 | 2024-08-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97124-5.0g |
6-amino-4-(trifluoromethyl)pyridine-3-carbonitrile |
1260382-03-3 | 95% | 5.0g |
¥10296.0000 | 2024-07-28 |
6-amino-4-(trifluoromethyl)pyridine-3-carbonitrile 関連文献
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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4. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
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Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
6-amino-4-(trifluoromethyl)pyridine-3-carbonitrileに関する追加情報
Recent Advances in the Application of 6-Amino-4-(trifluoromethyl)pyridine-3-carbonitrile (CAS: 1260382-03-3) in Chemical Biology and Pharmaceutical Research
The compound 6-amino-4-(trifluoromethyl)pyridine-3-carbonitrile (CAS: 1260382-03-3) has recently emerged as a promising scaffold in chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its amino and trifluoromethyl substituents, has attracted significant attention due to its versatile reactivity and potential applications in drug discovery. Recent studies have highlighted its utility as a key intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the effectiveness of 6-amino-4-(trifluoromethyl)pyridine-3-carbonitrile as a building block for novel Bruton's tyrosine kinase (BTK) inhibitors. The researchers utilized this scaffold to develop compounds with improved selectivity and pharmacokinetic properties, showing promising results in preclinical models of autoimmune diseases. The presence of the trifluoromethyl group was found to significantly enhance metabolic stability, addressing a common challenge in small-molecule drug development.
In the field of antimicrobial research, a team from the University of Cambridge reported the synthesis of novel quinolone derivatives incorporating the 6-amino-4-(trifluoromethyl)pyridine-3-carbonitrile moiety. These compounds exhibited potent activity against drug-resistant strains of Staphylococcus aureus, with MIC values in the low micromolar range. The study, published in Bioorganic & Medicinal Chemistry Letters, suggested that the electron-withdrawing nature of the trifluoromethyl group contributes to enhanced membrane penetration and target binding.
Recent advancements in synthetic methodologies have also focused on 6-amino-4-(trifluoromethyl)pyridine-3-carbonitrile. A 2024 Nature Communications paper described a novel photocatalytic amination protocol that significantly improves the yield and purity of derivatives based on this scaffold. This methodological breakthrough has opened new possibilities for structure-activity relationship studies and the rapid generation of compound libraries for high-throughput screening.
The pharmacokinetic profile of 6-amino-4-(trifluoromethyl)pyridine-3-carbonitrile derivatives has been extensively studied in recent preclinical investigations. A comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) analysis published in Drug Metabolism and Disposition revealed that compounds based on this scaffold generally exhibit favorable oral bioavailability and tissue distribution patterns, making them attractive candidates for further drug development.
Looking forward, researchers are exploring the potential of 6-amino-4-(trifluoromethyl)pyridine-3-carbonitrile in targeted protein degradation strategies. Preliminary results presented at the 2024 American Chemical Society National Meeting demonstrated successful incorporation of this scaffold into PROTAC (Proteolysis Targeting Chimera) molecules, showing promising degradation efficiency against several challenging drug targets.
In conclusion, 6-amino-4-(trifluoromethyl)pyridine-3-carbonitrile (CAS: 1260382-03-3) continues to demonstrate significant potential across multiple areas of pharmaceutical research. Its unique chemical properties and demonstrated biological activities position it as a valuable scaffold for the development of novel therapeutic agents. Ongoing research is expected to further expand its applications and optimize its pharmacological properties for clinical translation.
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